molecular formula C4H2Cl2N2OS B3111675 3,4-Dichloro-5-isothiazolecarboxylic acid amide CAS No. 18480-55-2

3,4-Dichloro-5-isothiazolecarboxylic acid amide

Cat. No.: B3111675
CAS No.: 18480-55-2
M. Wt: 197.04 g/mol
InChI Key: MSPVBHUHEVRNBH-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-isothiazolecarboxylic acid amide is a chemical compound with the molecular formula C4HCl2NO2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-isothiazolecarboxylic acid amide typically involves the chlorination of isothiazole derivatives. One common method is the reaction of 3,4-dichloroisothiazole-5-carboxylic acid with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained between 2-8°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The starting material, isothiazole, is chlorinated using chlorine gas in the presence of a catalyst. The resulting 3,4-dichloroisothiazole-5-carboxylic acid is then reacted with ammonia or amines to form the desired amide compound. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-isothiazolecarboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-5-isothiazolecarboxylic acid amide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-isothiazolecarboxylic acid amide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloroisothiazole-5-carboxylic acid
  • 4,5-Dichloroisothiazole-3-carboxylic acid
  • 2-Methyl-4-isothiazolin-3-one

Uniqueness

3,4-Dichloro-5-isothiazolecarboxylic acid amide is unique due to its specific substitution pattern on the isothiazole ring. The presence of both chlorine atoms and the carboxylic acid amide group imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2OS/c5-1-2(4(7)9)10-8-3(1)6/h(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPVBHUHEVRNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At 0 to 10° C., 50.1 g (0.2 mol) of 3,4-dichloro-isothiazole-5-carbonyl chloride are added dropwise with stirring over a period of 30 minutes to 82 g (1.2 mol) of concentrated ammonia. After the addition, another 41 g (0.6 mol) of concentrated ammonia are added and the mixture is diluted with 70 ml of water. The mixture is allowed to warm to room temperature and stirred at this temperature for 45 minutes. The resulting precipitate is filtered off with suction, washed successive with water and petroleum ether and dried. In this manner, 32.3 g (81.8% of theory) of 3,4-dichloro-isothiazole-5-carboxamide are obtained in the form of a solid of melting point 156 to 158° C.
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (10 ml) was added to 1.0 g of 5-cyano-3,4-dichloroisothiazole. When heated at 110° C. for 20 minutes, the isothiazole compound was dissolved completely. The reaction mixture was cooled under ice cooling, and precipitated crystals were collected by filtration. The crystals were then recrystallized from a 1:1 mixed solvent of ethanol and water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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